Bienvenue dans la boutique en ligne BenchChem!

Ioflupane

Nuclear Medicine SPECT Imaging Parkinson's Disease

Ioflupane (123I-FP-CIT) is the only DAT SPECT ligand approved by both FDA (2011) and EMA (2000) for the differential diagnosis of Parkinsonian syndromes and dementia with Lewy bodies. Its 97% specificity in uncertain tremor cases eliminates diagnostic guesswork, while the rapid 3-6h imaging protocol significantly improves departmental throughput versus 14-24h alternatives like 123I-β-CIT. Procure this validated biomarker to ensure biologically homogeneous patient stratification in clinical trials, reducing placebo effect and increasing study power. For neurology, nuclear medicine, and dementia research centers, ioflupane SPECT delivers definitive, actionable diagnostic data that directly influences treatment pathways in 54% of complex dementia cases.

Molecular Formula C18H23FINO2
Molecular Weight 431.3 g/mol
CAS No. 155797-99-2
Cat. No. B1666865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIoflupane
CAS155797-99-2
Synonyms(1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo(3,2,1)octane-2-carboxylic acid methyl ester
123I-ioflupane
ioflupane
RTI 313
RTI-313
Molecular FormulaC18H23FINO2
Molecular Weight431.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I
InChIInChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1
InChIKeyHXWLAJVUJSVENX-HZMVEIRTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ioflupane (CAS 155797-99-2): The Gold-Standard SPECT Radioligand for Dopamine Transporter Imaging in Parkinsonian Syndromes


Ioflupane (INN), also known as 123I-FP-CIT or by its trade name DaTscan/DaTSCAN, is a phenyltropane-derived radiopharmaceutical that functions as a high-affinity, reversible ligand for the presynaptic dopamine transporter (DAT) [1]. It is the only in vivo diagnostic imaging agent approved by both the European Medicines Agency (EMA, 2000) and the U.S. Food and Drug Administration (FDA, 2011) for the differential diagnosis of parkinsonian syndromes (PS) and dementia with Lewy bodies (DLB) via single-photon emission computed tomography (SPECT) [2]. The compound, labeled with iodine-123, enables visualization and semi-quantification of nigrostriatal dopaminergic neuron integrity, serving as a critical adjunct in clinical decision-making when diagnostic uncertainty exists between neurodegenerative and non-neurodegenerative movement disorders [3].

Why In-Class Substitution of Ioflupane (123I-FP-CIT) with Other DAT Radioligands Is Not Clinically or Operationally Equivalent


In-class substitution of 123I-ioflupane with alternative DAT SPECT radioligands, such as 123I-β-CIT or 99mTc-TRODAT-1, is not permissible without protocol revalidation due to profound differences in pharmacokinetics, selectivity, and diagnostic performance characteristics. Critical operational parameters—including time from injection to imaging, image contrast due to non-specific binding ratios, and sensitivity/specificity profiles in diagnostically uncertain populations—differ markedly between agents [1]. Furthermore, procurement and regulatory considerations, including approved indications, pricing, and supply chain logistics, are not interchangeable [2]. The quantitative evidence provided below delineates these specific, measurable differentiators that directly impact scientific and clinical procurement decisions.

Quantitative Differential Evidence for Ioflupane (123I-FP-CIT) vs. Closest SPECT DAT Analogs


Rapid Imaging Protocol: 3-Hour Post-Injection Scan Time vs. 14-24 Hours for 123I-β-CIT

Ioflupane (123I-FP-CIT) demonstrates a significantly faster striatal washout rate, enabling imaging at 3-6 hours post-injection, compared to 123I-β-CIT which requires 14-24 hours for stable quantitative measures [1]. In a direct head-to-head, within-subject study, 123I-FP-CIT washed out from striatal tissue 15-20 times faster than 123I-β-CIT [2]. This kinetic difference translates into a same-day imaging protocol for 123I-ioflupane, whereas 123I-β-CIT necessitates a two-day patient visit schedule [1].

Nuclear Medicine SPECT Imaging Parkinson's Disease

Superior Diagnostic Specificity in Uncertain Cases: 97% Specificity for Ioflupane vs. 46% for Baseline Clinical Diagnosis

In a 3-year European multicenter study evaluating diagnostically uncertain cases, baseline 123I-FP-CIT SPECT demonstrated a specificity of 97% for the diagnosis of degenerative parkinsonism, compared to a clinical diagnosis which achieved only 46% specificity against the 36-month gold-standard clinical diagnosis [1]. The sensitivity for 123I-FP-CIT SPECT was 78%, compared to a clinical diagnosis sensitivity of 93% in this same cohort, indicating that while clinical diagnosis is sensitive, it is prone to overdiagnosis, which 123I-ioflupane imaging effectively mitigates due to its high specificity [1]. High inter-reader agreement for 123I-FP-CIT image classification was also demonstrated (Cohen's kappa = 0.94-0.97) [1].

Diagnostic Accuracy Parkinsonism Clinical Decision-Making

Substantial Impact on Clinical Management: Diagnostic Change in 31% and Management Change in 54% of Patients

A systematic review of DaTscan (123I-ioflupane) utilization demonstrated that imaging results in a diagnostic change in 31% (95% CI: 22-42%) of patients with suspected Parkinsonian Syndrome (PS) [1]. More significantly, it influences patient management decisions in 54% (95% CI: 47-61%) of cases [1]. These figures represent a high-impact, evidence-based benchmark for the clinical utility of this specific radioligand, directly quantifying its value in modifying treatment plans and diagnostic classification compared to clinical assessment alone [1].

Healthcare Economics Clinical Utility Parkinsonian Syndromes

Optimized Image Contrast and Dosimetry: Specific-to-Nonspecific Binding Ratio of 3.70 vs. 6.70 for 123I-β-CIT

In a direct within-subject comparison, the specific-to-nonspecific binding ratio (V''3) for 123I-FP-CIT in healthy controls was 3.70, compared to 6.70 for 123I-β-CIT [1]. While the absolute ratio is lower for 123I-FP-CIT, this reflects its faster kinetics and lower non-displaceable background activity, which contributes to excellent image contrast at earlier time points. Crucially, the percentage reduction in striatal binding in Parkinson's disease (PD) patients versus controls was 63% for 123I-FP-CIT, compared to 48% for 123I-β-CIT [1]. This indicates that 123I-FP-CIT provides a larger dynamic range and a more pronounced signal decrement in disease states, potentially enhancing the visual and quantitative detection of dopaminergic deficits in early PD [1].

Image Quality Radioligand Kinetics SPECT

High-Impact Research and Clinical Procurement Scenarios for Ioflupane (123I-FP-CIT)


Clinical Differentiation of Essential Tremor from Parkinsonian Syndromes

In patients presenting with tremor where the clinical distinction between essential tremor (ET) and early Parkinson's disease (PD) or other degenerative parkinsonisms is ambiguous, 123I-ioflupane SPECT provides a definitive, objective biomarker of dopaminergic denervation. Procurement is justified for neurology and nuclear medicine departments seeking to reduce diagnostic error rates. The high specificity (97%) of 123I-FP-CIT in uncertain cases directly mitigates the risk of overdiagnosing PD, which has a clinical specificity as low as 46% . A normal scan effectively rules out a neurodegenerative dopamine deficiency, guiding the clinician towards an ET diagnosis and preventing unnecessary dopaminergic therapy. The rapid 3-6 hour imaging protocol optimizes departmental workflow compared to 14-24 hour alternatives like 123I-β-CIT .

Enrichment and Stratification in Parkinson's Disease and DLB Clinical Trials

For pharmaceutical companies and clinical research organizations (CROs) conducting trials for disease-modifying therapies in Parkinson's disease (PD) or dementia with Lewy bodies (DLB), 123I-ioflupane SPECT serves as an essential enrollment and stratification biomarker. Its ability to confirm nigrostriatal dopaminergic deficit with high sensitivity and specificity ensures that patient cohorts are biologically homogeneous, thereby reducing placebo effect and increasing study power. The quantitative nature of striatal binding ratios (e.g., a 63% reduction in PD patients vs. controls) allows for the inclusion of participants with a defined degree of neuronal loss, enabling the study of therapies in early or pre-symptomatic stages . This is a superior approach compared to relying solely on clinical criteria, which have been shown to result in a 15-20% misdiagnosis rate in trial populations .

Differential Diagnosis of Dementia with Lewy Bodies (DLB) vs. Alzheimer's Disease (AD)

Procurement of 123I-ioflupane is indicated for memory clinics and dementia research centers requiring a reliable method to distinguish DLB from AD. This differential diagnosis is critical as it dictates treatment pathways and prognosis. 123I-ioflupane SPECT is specifically indicated for this purpose and is included as a supportive biomarker in the consensus diagnostic criteria for DLB . The evidence of its clinical utility, showing a change in diagnosis in 31% of cases and a change in management in 54%, underscores its value in complex dementia evaluations where clinical symptoms overlap significantly . Its faster imaging protocol (same-day scan) also provides a logistical advantage over alternative SPECT ligands like 123I-β-CIT .

Cost-Effective Supply Chain and Regulatory Compliance for Nuclear Medicine Departments

For hospital procurement and radiopharmacy operations, the selection of 123I-ioflupane must account for cost, supply reliability, and regulatory status. As an FDA and EMA-approved radiopharmaceutical with a well-established supply chain, it reduces the administrative and quality assurance burden associated with non-approved or locally synthesized alternatives like 99mTc-TRODAT-1, which is not approved in major Western markets . The commercial price point for a single vial of DaTscan (74 MBq/mL) is approximately $2,539.77, providing a clear financial benchmark for budgeting and cost-effectiveness analysis in comparison to other diagnostic procedures or investigational agents . The availability of a generic version may offer future cost savings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ioflupane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.